(1S)-2-(3,4-difluorophenyl)cyclopropan-1-amine
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Overview
Description
(1S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine is a cyclopropane derivative with a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-(3,4-difluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by amination. One common method involves the reaction of 3,4-difluorostyrene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent amination can be achieved using reagents like lithium aluminum hydride or other suitable amines under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as alcohols or hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(1S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Mechanism of Action
The mechanism of action of (1S)-2-(3,4-difluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring can enhance binding affinity and selectivity, making it a valuable compound in medicinal chemistry. The cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and reactivity .
Comparison with Similar Compounds
(1S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine: Similar structure but with chlorine atoms instead of fluorine.
(1S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine: Similar structure but with methyl groups instead of fluorine.
(1S)-2-(3,4-Difluorophenyl)cyclopropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness: The presence of fluorine atoms in (1S)-2-(3,4-difluorophenyl)cyclopropan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability. These features make it distinct from its analogs and valuable in various applications .
Properties
Molecular Formula |
C9H9F2N |
---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
(1S)-2-(3,4-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6?,9-/m0/s1 |
InChI Key |
QVUBIQNXHRPJKK-HSOSERFQSA-N |
Isomeric SMILES |
C1[C@@H](C1C2=CC(=C(C=C2)F)F)N |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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